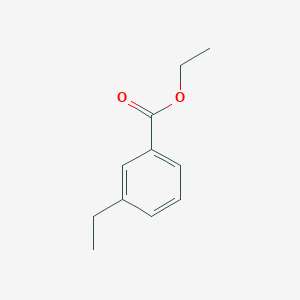

Ethyl 3-ethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

ethyl 3-ethylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

KRBVDDXLFALXDC-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)C(=O)OCC |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-ethylbenzoate

Introduction

Ethyl 3-ethylbenzoate is an aromatic ester, a derivative of benzoic acid. As a substituted benzoate (B1203000) ester, it is anticipated to be a colorless liquid with a characteristic odor, finding potential applications in fragrance, flavor industries, and as a specialty solvent or synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive overview of its predicted fundamental properties, synthesis protocols, and safety considerations.

Chemical and Physical Properties

The properties of this compound are predicted based on its structure and data from its analogs, Ethyl 3-methylbenzoate (B1238549) and Ethyl Benzoate. The presence of an additional methylene (B1212753) group in the 3-position ethyl group, compared to the methyl group in Ethyl 3-methylbenzoate, is expected to slightly increase the molecular weight, boiling point, and density.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

Canonical SMILES: CCOC(=O)c1cccc(CC)c1

-

InChI Key: (Predicted) Will differ from analogs due to the ethyl substituent.

// Benzene (B151609) ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Edges for the ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double]; C5 -- C6 [label=""]; C6 -- C1 [label="", style=double];

// Substituents // Ester group at C1 C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl_ester1 [label="CH₂"]; C_ethyl_ester2 [label="CH₃"];

C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl_ester1; C_ethyl_ester1 -- C_ethyl_ester2;

// Ethyl group at C3 C_ethyl_sub1 [label="CH₂"]; C_ethyl_sub2 [label="CH₃"];

C3 -- C_ethyl_sub1; C_ethyl_sub1 -- C_ethyl_sub2;

// Invisible nodes for positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C_ester; C_ethyl_sub1;} } graph [bgcolor="#F1F3F4"] node [fontcolor="#202124", color="#5F6368"] edge [color="#5F6368"]

caption="2D Structure of this compound"

The following table summarizes the predicted physical properties of this compound, with comparative data from its analogs.

| Property | This compound (Predicted) | Ethyl 3-methylbenzoate[1] | Ethyl Benzoate[2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | ~240-245 °C at 760 mmHg | 234.6 °C at 760 mmHg[1] | 211-213 °C |

| Density | ~1.02 g/mL at 25 °C | 1.03 g/mL at 25 °C | 1.050 g/cm³ |

| Refractive Index | ~1.505 at 20 °C | n20/D 1.506 | n20/D 1.504 |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Almost insoluble in water; miscible with most organic solvents |

| Flash Point | ~105 °C | 101 °C | 88 °C |

Spectral Data (Predicted)

No experimental spectra for this compound are publicly available. The following predictions are based on the known spectral data of its structural components and analogs.

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the 3-ethyl substituted benzene ring.

-

Ethyl Ester Group: A quartet signal around δ 4.3 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3 ppm (3H, -OCH₂CH₃).

-

3-Ethyl Group: A quartet signal around δ 2.7 ppm (2H, -Ar-CH₂CH₃) and a triplet around δ 1.2 ppm (3H, -Ar-CH₂CH₃).

-

Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the four protons on the disubstituted benzene ring.

The carbon NMR spectrum will be indicative of the 11 unique carbon atoms in the molecule.

-

Carbonyl Carbon: A signal around δ 166 ppm.

-

Aromatic Carbons: Six signals in the range of δ 125-145 ppm.

-

Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-OCH₂CH₃).

-

3-Ethyl Carbons: Signals around δ 29 ppm (-Ar-CH₂) and δ 15 ppm (-Ar-CH₂CH₃).

The IR spectrum is predicted to show the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 133, and further fragmentation of the aromatic ring and ethyl substituent.

Experimental Protocols

This protocol is adapted from standard procedures for the synthesis of ethyl benzoate and its derivatives.[3]

Reaction: 3-ethylbenzoic acid + ethanol (B145695) ⇌ this compound + water (in the presence of an acid catalyst)

Materials:

-

3-ethylbenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask, add 3-ethylbenzoic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while cooling in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (reaction progress can be monitored by TLC).

-

After cooling to room temperature, most of the excess ethanol is removed using a rotary evaporator.

-

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

caption="Workflow for the synthesis of this compound"

Safety and Handling

Safety information is extrapolated from safety data sheets for Ethyl 3-methylbenzoate and Ethyl Benzoate.

-

Hazards: Expected to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Biological Activity and Drug Development Relevance

There is no specific information regarding the biological activity or signaling pathway involvement of this compound. However, the benzoate scaffold is present in numerous biologically active molecules and approved drugs. As a synthetic intermediate, this compound could be used in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or reacted with Grignard reagents to introduce further complexity, making it a versatile building block in a drug discovery program.

caption="Synthetic transformations of this compound"

Conclusion

This compound is a simple aromatic ester for which fundamental properties can be reliably predicted based on well-understood chemical principles and data from close structural analogs. This guide provides a foundational set of data and protocols to support its synthesis, characterization, and use in research and development. Direct experimental verification of these properties is recommended for applications requiring high precision.

References

"Ethyl 3-ethylbenzoate" chemical structure and CAS number

Technical Guide: A Review of Ethyl Benzoate (B1203000) Derivatives

Introduction

This technical guide provides a comprehensive overview of the chemical properties and synthesis of ethyl benzoate derivatives, with a primary focus on Ethyl 3-methylbenzoate (B1238549). The request for information on "Ethyl 3-ethylbenzoate" did not yield specific results in available chemical databases. It is possible that this is a rare compound or a misnomer for a more common isomer. This guide will therefore detail the known characteristics of the closely related and commercially available compound, Ethyl 3-methylbenzoate. For comparative purposes, information on the parent compound, Ethyl benzoate, is also included. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

The core structure of these compounds consists of a benzene (B151609) ring attached to an ethyl ester group. In the case of Ethyl 3-methylbenzoate, a methyl group is substituted at the third position of the benzene ring.

Ethyl 3-methylbenzoate

-

Systematic Name: Ethyl 3-methylbenzoate

-

Common Name: Ethyl m-toluate

Chemical Structure Diagram

Caption: Chemical structure of Ethyl 3-methylbenzoate.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Ethyl 3-methylbenzoate and Ethyl benzoate for comparative analysis.

Table 1: Physical Properties of Ethyl Benzoate Derivatives

| Property | Ethyl 3-methylbenzoate | Ethyl benzoate |

| Appearance | Colorless liquid[2] | Colorless liquid[5] |

| Boiling Point | 234 °C @ 760 mmHg[1] | 211–213 °C[5] |

| Density | 1.03 g/cm³ at 25 °C[2] | 1.050 g/cm³[5] |

| Refractive Index | 1.506 @ 20 °C[1] | 1.504 @ 20 °C |

| Flash Point | 101 °C (closed cup)[2] | 88 °C (closed cup) |

| Solubility | Insoluble in water; soluble in alcohol[1] | Almost insoluble in water; miscible with most organic solvents[5] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier | Ethyl 3-methylbenzoate | Ethyl benzoate |

| CAS Number | 120-33-2[1][2][3] | 93-89-0 |

| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₉H₁₀O₂[5] |

| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol |

| SMILES | CCOC(=O)c1cccc(c1)C | CCOC(=O)c1ccccc1 |

| InChIKey | WSJNYOVBJSOQST-UHFFFAOYSA-N | MTZQAGJQAFMTAQ-UHFFFAOYSA-N |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, the synthesis of structurally similar benzoate esters is well-established. The following section outlines a general and a specific laboratory-scale synthesis method for Ethyl benzoate, which can be adapted for other alkylated benzoic acids.

General Synthesis: Fischer Esterification

The most common method for preparing ethyl benzoate and its derivatives is the Fischer esterification of the corresponding benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[6]

Reaction Workflow Diagram

Caption: General workflow for the synthesis of Ethyl 3-methylbenzoate.

Detailed Laboratory Protocol for Ethyl Benzoate Synthesis

This protocol provides a more detailed procedure for the synthesis of Ethyl benzoate, which can serve as a template for the synthesis of its derivatives.

Materials:

-

Benzoic acid

-

95% Ethanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Anhydrous calcium chloride

-

Aqueous sodium bicarbonate solution

Procedure: [7]

-

Reaction Setup: In a round-bottom flask, combine 20 mL of benzoic acid and 23 mL of 95% ethanol.

-

Catalyst Addition: Slowly add 4.2 mL of concentrated sulfuric acid to the mixture while gently shaking the flask. Add a few boiling chips.

-

Reflux: Connect the flask to a reflux condenser and heat the mixture for 3 hours.

-

Extraction: After cooling, the resulting ethyl benzoate is extracted with two 30 mL portions of diethyl ether.

-

Drying: The combined ether extracts are dried over anhydrous calcium chloride.

-

Purification: The ether is removed by distillation on a water bath, and the crude ethyl benzoate is then purified by vacuum distillation.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diethyl ether is highly flammable and forms explosive peroxides. Ensure there are no open flames or spark sources.

Applications and Further Research

Ethyl benzoate and its derivatives are primarily used as fragrance and flavoring agents.[6][8] Ethyl benzoate itself has a pleasant fruity and sweet odor.[5][9] The addition of an alkyl group, such as the methyl group in Ethyl 3-methylbenzoate, can modulate these organoleptic properties.

For researchers in drug development, these ester compounds can serve as starting materials or intermediates in the synthesis of more complex molecules. The ester functional group is readily transformed into other functionalities, making it a versatile handle in organic synthesis.

Further research could focus on the synthesis and characterization of less common derivatives like "this compound" to explore their unique properties and potential applications.

References

- 1. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]

- 4. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. perfumersworld.com [perfumersworld.com]

- 9. fraterworks.com [fraterworks.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Ethylbenzoate from 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-ethylbenzoate from 3-ethylbenzoic acid, focusing on the well-established Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is an organic ester with applications in fragrance, flavoring, and as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. The most common and direct method for its preparation is the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. This guide will focus on this efficient and scalable reaction.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1][2]

Quantitative Data

This section summarizes the key quantitative data for the reactant, product, and a typical reaction.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Reactant | 3-Ethylbenzoic acid | 619-20-5 | C₉H₁₀O₂ | 150.17 | 47 | 278.7 @ 760 mmHg | 1.114 | 1.546[3] |

| Product | This compound | N/A | C₁₁H₁₄O₂ | 178.23 | - | ~230-232 (est.) | ~1.03 (est.) | ~1.505 (est.) |

Table 2: Spectroscopic Data for Reactant and Product

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Ethylbenzoic acid | 1.26 (t, 3H), 2.71 (q, 2H), 7.3-7.9 (m, 4H), 12.0 (s, 1H) | 15.5, 28.8, 127.8, 128.4, 130.3, 132.8, 144.9, 172.5 | 2970 (C-H), 2880 (C-H), 2670 (O-H), 2550 (O-H), 1690 (C=O), 1610, 1580, 1460, 1300, 920 |

| This compound | 1.25 (t, 3H), 1.39 (t, 3H), 2.70 (q, 2H), 4.38 (q, 2H), 7.3-7.9 (m, 4H) | 14.3, 15.5, 28.8, 60.9, 127.5, 128.3, 129.8, 132.5, 144.5, 166.5 | 2970 (C-H), 1720 (C=O), 1600, 1450, 1250 (C-O), 1100 |

Note: Spectroscopic data for the product are predicted based on the structure and data from analogous compounds such as ethyl 3-methylbenzoate.[5][6]

Table 3: Typical Fischer Esterification Reaction Parameters

| Parameter | Value |

| Reactants | 3-Ethylbenzoic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Molar Ratio (Acid:Alcohol) | 1 : 5 to 1 : 10 (Ethanol in excess) |

| Catalyst Loading | ~3-5 mol% relative to carboxylic acid |

| Temperature | Reflux (approx. 78-85 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 95% |

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of benzoic acid derivatives.[7][8]

Materials:

-

3-Ethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-ethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - be cautious of CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product as a colorless oil.

Mandatory Visualizations

Fischer Esterification Signaling Pathway

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for synthesis.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or spark sources in the vicinity during the experiment.

-

The reaction and work-up should be performed in a well-ventilated area or a fume hood.

-

Neutralization with sodium bicarbonate can cause vigorous gas evolution (CO₂); perform this step slowly and with adequate venting.

Conclusion

The synthesis of this compound from 3-ethylbenzoic acid via Fischer esterification is a robust and high-yielding method suitable for laboratory and potentially larger-scale production. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high conversion to the desired ester can be achieved. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. 3-ethylbenzoic acid | 619-20-5 [chemnet.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl m-methylbenzoate [webbook.nist.gov]

- 6. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. scribd.com [scribd.com]

Spectroscopic Profile of Ethyl 3-Methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylbenzoate (B1238549) (CAS No: 120-33-2), a key organic compound with applications in various fields of chemical synthesis and research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols. The information is intended to serve as a crucial reference for researchers and professionals engaged in drug development, chemical analysis, and scientific investigation.

Chemical Identification

| Identifier | Value |

| Chemical Name | Ethyl 3-methylbenzoate |

| Synonyms | Ethyl m-toluate |

| CAS Number | 120-33-2 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Chemical Structure | |

| (Diagram of the chemical structure of Ethyl 3-methylbenzoate) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84-7.88 | m | 2H | Ar-H |

| 7.28-7.36 | m | 2H | Ar-H |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

A search for specific peak data for the 13C NMR spectrum of Ethyl 3-methylbenzoate is ongoing and will be updated upon availability.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-methylbenzoate exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table will be provided as the data is compiled.

Mass Spectrometry (MS)

The mass spectrum of Ethyl 3-methylbenzoate provides critical information about its molecular weight and fragmentation pattern. A summary of the key fragments and their relative abundances will be included here.

Experimental Protocols

NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-methylbenzoate was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The experimental protocol for obtaining the IR spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.

Mass Spectrometry

The experimental protocol for obtaining the mass spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.

Data Interpretation and Significance

The spectroscopic data presented in this guide are essential for the structural elucidation and purity assessment of Ethyl 3-methylbenzoate. The ¹H NMR spectrum confirms the presence of the aromatic, ethyl, and methyl protons, and their respective chemical environments. The IR spectrum will further corroborate the presence of key functional groups such as the ester carbonyl and aromatic C-H bonds. The mass spectrum will provide unequivocal evidence of the compound's molecular weight and fragmentation pathways, aiding in its identification.

Conclusion

This technical guide serves as a foundational resource for professionals working with Ethyl 3-methylbenzoate. The compiled spectroscopic data and forthcoming detailed experimental protocols will facilitate accurate analysis, support further research, and aid in the development of new chemical entities.

Note: This is a preliminary report. Further details on ¹³C NMR, IR, and MS data, along with their comprehensive experimental protocols, will be updated as the information is curated and verified.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-ethylbenzoate (CAS No. 136569-05-6). Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data from reliable chemical databases alongside general experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is an organic compound classified as an ester of 3-ethylbenzoic acid and ethanol (B145695).

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 136569-05-6 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)CC |

| InChI Key | Not available in searched records |

Physical Properties

The physical properties of this compound are primarily based on predicted data due to a lack of extensive experimental validation in publicly available literature.

| Property | Value | Source |

| Boiling Point | 257.5 ± 19.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Refractive Index | Not available | - |

Chemical Properties and Reactivity

As an ester, this compound is expected to undergo typical reactions of this functional group. The primary reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 3-ethylbenzoic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The ethyl group on the benzene (B151609) ring can potentially undergo oxidation under strong oxidizing conditions.

Synthesis

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Fischer esterification of 3-ethylbenzoic acid with ethanol.

The following is a generalized experimental protocol for the synthesis of an ethyl ester from a benzoic acid derivative, adapted for the preparation of this compound.[2]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethylbenzoic acid (1.0 equivalent) and an excess of absolute ethanol (e.g., 4-5 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the carboxylic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) of Ethyl Benzoate:

-

Aromatic protons: Multiplet in the range of 7.3-8.1 ppm.

-

-OCH₂- protons: Quartet around 4.4 ppm.

-

-CH₃ protons: Triplet around 1.4 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of Ethyl Benzoate:

-

Carbonyl carbon: ~166 ppm.

-

Aromatic carbons: In the range of 128-133 ppm.

-

-OCH₂- carbon: ~61 ppm.

-

-CH₃ carbon: ~14 ppm.[3]

IR (Infrared) Spectroscopy of Ethyl Benzoate:

-

C=O stretch (ester): Strong absorption around 1720 cm⁻¹.

-

C-O stretch: Strong absorption in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.[1]

MS (Mass Spectrometry) of Ethyl Benzoate:

-

Molecular Ion (M⁺): m/z = 150.

-

Base Peak: m/z = 105 (loss of -OCH₂CH₃).

-

Other significant fragments: m/z = 77 (phenyl group), 122 (loss of ethylene).[1]

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Disclaimer

The information provided in this document is intended for use by qualified professionals in the fields of research, science, and drug development. While efforts have been made to ensure the accuracy of the information, much of the data for this compound is based on predictions and analogies to similar compounds. Experimental verification is strongly recommended. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions. Safety precautions should always be taken when handling chemicals.

References

Solubility of Ethyl 3-Ethylbenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of an ethyl group to the benzene (B151609) ring of ethyl benzoate (B1203000) is expected to increase the molecule's overall nonpolar character. This structural modification will influence its interactions with different solvents, generally leading to enhanced solubility in nonpolar organic solvents and even lower solubility in polar solvents compared to its parent compound, ethyl benzoate.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Ethyl 3-ethylbenzoate, with its ester functional group and a disubstituted benzene ring, is a relatively nonpolar molecule.

Qualitative Solubility Predictions

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are inferred from the known miscibility of ethyl benzoate and the expected impact of the additional ethyl group.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | ||||

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar hydrocarbon, hexane is expected to be an excellent solvent for the nonpolar this compound. |

| Toluene (B28343) | C₇H₈ | Nonpolar | Miscible | The aromatic nature of toluene will facilitate the dissolution of the aromatic this compound. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Miscible | Diethyl ether is a common solvent for many organic compounds and is expected to be fully miscible with this compound. |

| Polar Aprotic Solvents | ||||

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate (B1210297) | CH₃COOC₂H₅ | Polar Aprotic | Miscible | The similar ester functional group in ethyl acetate will promote miscibility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent and is expected to dissolve this compound. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | The ethyl groups on both the solvent and solute will contribute to favorable van der Waals interactions, leading to good solubility. |

| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, which may slightly reduce its ability to dissolve the relatively nonpolar solute. |

| Water | H₂O | Polar Protic | Insoluble | The large nonpolar hydrocarbon portion of this compound will make it immiscible with water.[1][2][3] |

Comparison with Ethyl Benzoate

The solubility of ethyl benzoate in various organic solvents is well-documented, with it being miscible with most.[2] The presence of the additional ethyl group in this compound increases its lipophilicity (nonpolar character). Consequently, its solubility in highly polar solvents like water is expected to be even lower than that of ethyl benzoate. Conversely, its miscibility with nonpolar solvents like hexane and toluene should be excellent.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is necessary. The following is a general protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Glass vials or test tubes with closures

-

Graduated pipettes or burettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a glass vial.

-

Incrementally add small, known volumes of this compound to the solvent.

-

After each addition, securely close the vial and vortex or stir vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing.

-

Continue adding the solute until a slight excess of undissolved solute (a separate phase or persistent turbidity) is observed, indicating that the solution is saturated.

-

Equilibrate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed vial, ensuring no undissolved solute is transferred.

-

Determine the mass of the transferred supernatant using an analytical balance.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the residual solute (this compound).

-

The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Calculate the solubility using the mass of the dissolved solute and the volume of the solvent used.

-

A visual representation of this experimental workflow is provided below.

References

Ethyl 3-Ethylbenzoate: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethylbenzoate is an aromatic ester that holds potential as a versatile synthetic intermediate in the fields of organic chemistry, medicinal chemistry, and materials science. Its structure, featuring a disubstituted benzene (B151609) ring and an ethyl ester functional group, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic intermediate. While experimental data for this specific molecule is not widely available, this guide consolidates information on its precursor, 3-ethylbenzoic acid, and established synthetic methodologies to provide a thorough resource for researchers.

Physicochemical Properties

Quantitative data for this compound is not readily found in the literature. However, the properties of its precursor, 3-ethylbenzoic acid, and related benzoate (B1203000) esters can provide useful estimations.

Table 1: Physicochemical Properties of 3-Ethylbenzoic Acid and Related Compounds

| Property | 3-Ethylbenzoic Acid | Ethyl Benzoate | Ethyl 3-Methylbenzoate |

| CAS Number | 619-20-5[1][2] | 93-89-0[3] | 120-33-2 |

| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[3] | C₁₀H₁₂O₂ |

| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [3] | 164.20 g/mol |

| Boiling Point | ~271 °C (estimated) | 212 °C[4] | ~233 °C |

| Melting Point | 47 °C | -34 °C[3] | N/A |

| Density | 1.042 g/cm³ (at 25 °C) | 1.045 g/mL (at 25 °C)[4] | 1.03 g/mL (at 25 °C)[5] |

| Refractive Index | 1.5345 | 1.504 (at 20 °C)[4] | 1.506 (at 20 °C) |

Synthesis of this compound

The synthesis of this compound can be approached in two main steps: the preparation of the precursor, 3-ethylbenzoic acid, followed by its esterification.

Synthesis of 3-Ethylbenzoic Acid

A common method for the synthesis of 3-ethylbenzoic acid is the oxidation of 3-ethyltoluene (B166259).

Experimental Protocol: Oxidation of 3-Ethyltoluene

-

Materials: 3-ethyltoluene, potassium permanganate (B83412) (KMnO₄), water, hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3-ethyltoluene and a solution of potassium permanganate in water is prepared.

-

The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The brown manganese dioxide precipitate is removed by filtration.

-

The filtrate is then acidified with hydrochloric acid to precipitate the 3-ethylbenzoic acid.

-

The white precipitate of 3-ethylbenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol (B145695)/water can be performed for further purification.

-

Esterification of 3-Ethylbenzoic Acid

Two primary methods for the esterification of 3-ethylbenzoic acid to form this compound are the Fischer esterification and esterification via an acyl chloride intermediate.

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[6]

Experimental Protocol: Fischer Esterification of 3-Ethylbenzoic Acid

-

Materials: 3-ethylbenzoic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 3-ethylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

-

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.

References

- 1. Benzoic acid, 3-ethyl- | C9H10O2 | CID 96207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethylbenzoyl chloride | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. athabascau.ca [athabascau.ca]

A Comprehensive Technical Guide to the Theoretical Calculation of Ethyl 3-ethylbenzoate's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular structure of Ethyl 3-ethylbenzoate. In the field of drug development and molecular sciences, a precise understanding of a molecule's three-dimensional structure is paramount. Computational chemistry provides powerful tools to predict and analyze molecular geometries, offering insights that complement and guide experimental work.

Theoretical Framework: A Proposed Methodology

The accurate calculation of molecular structures relies on quantum mechanical principles. Density Functional Theory (DFT) is a powerful and widely used computational method that provides a good balance between accuracy and computational cost. The following protocol details a recommended approach for the theoretical determination of this compound's molecular structure.

Experimental Protocols: A Step-by-Step Computational Workflow

-

Initial Structure Generation: The process begins with the creation of an initial 3D structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to determine the most stable molecular geometry. A common and effective method is the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311G(d,p), which provides a good description of electron distribution.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.

-

Data Extraction and Analysis: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted. These parameters provide a detailed quantitative description of the molecule's 3D shape.

Illustrative Data: Theoretical Calculations of Ethyl Benzoate

Due to the absence of specific published data for this compound, the following tables summarize the calculated geometric parameters for the parent molecule, Ethyl benzoate. These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[1][2] This data serves as a valuable proxy, illustrating the type and precision of information that can be obtained for this compound using the described methodology.

Table 1: Selected Calculated Bond Lengths of Ethyl Benzoate

| Bond | Bond Length (Å) |

| C=O | 1.213 |

| C-O (ester) | 1.355 |

| O-C (ethyl) | 1.490 |

| C-C (in ring) | 1.392 - 1.401 |

Data obtained from DFT/B3LYP/6-31G(d,p) calculations.

Table 2: Selected Calculated Bond Angles of Ethyl Benzoate

| Bond Angle | Angle (°) |

| O=C-O | 123.5 |

| C-O-C | 116.2 |

| C-C-C (in ring) | 118.9 - 120.8 |

Data obtained from DFT/B3LYP/6-31G(d,p) calculations.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculation process, from the initial molecular input to the final analysis of the results.

References

A Technical Guide to the Safe Handling of Ethyl 3-Ethylbenzoate and its Surrogate, Ethyl Benzoate

Chemical Identification and Physical Properties

Ethyl benzoate (B1203000) is a colorless liquid with a characteristic fruity odor.[1] It is formed from the condensation of benzoic acid and ethanol.[1] While almost insoluble in water, it is miscible with most organic solvents.[1]

Table 1: Physical and Chemical Properties of Ethyl Benzoate

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [1] |

| Molar Mass | 150.177 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.045 - 1.050 g/cm³ | [1] |

| Melting Point | -34 °C (-29 °F) | [1] |

| Boiling Point | 211–213 °C (412–415 °F) | [1] |

| Flash Point | 88 °C (190.4 °F) (Closed Cup) | [2] |

| Auto-Ignition Temperature | 490 °C (914 °F) | [2] |

| Water Solubility | 0.72 mg/mL | [1] |

| log P (Octanol/Water Partition Coefficient) | 2.64 | [1] |

Toxicological Data

Ethyl benzoate is considered to have low acute toxicity. However, it can be harmful if swallowed and may cause irritation to the skin and eyes.[2][3]

Table 2: Acute Toxicity Data for Ethyl Benzoate

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2100 mg/kg | [2] |

| LD50 | Rabbit | Oral | 2630 mg/kg | [2] |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Hazard Identification and Precautionary Measures

Ethyl benzoate is classified as a combustible liquid.[4] It may be harmful if swallowed and is toxic to aquatic life.[3]

Table 3: GHS Hazard Statements and Precautionary Codes for Ethyl Benzoate

| Code | Statement | Source |

| H227 | Combustible liquid | [3] |

| H401 | Toxic to aquatic life | |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [4] |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | [4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

The provided toxicological and physical data are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines or equivalent methods.

-

Acute Oral Toxicity (LD50): The LD50 values are commonly determined following OECD Test Guideline 401 (or the more current TG 420, 423, or 425). This involves administering the substance to fasted animals (e.g., rats) in graduated doses to determine the dose at which 50% of the test population succumbs.

-

Flash Point: The closed-cup flash point is determined using methods like the Pensky-Martens closed-cup tester (ASTM D93) or as described in OECD Test Guideline 102. The substance is heated at a controlled rate, and a small flame is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

-

Octanol-Water Partition Coefficient (log P): The log P value, indicating a substance's lipophilicity, is determined using the shake-flask method as outlined in OECD Test Guideline 107 or the HPLC method (OECD TG 117).

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize risks associated with Ethyl Benzoate. The following workflow outlines the necessary steps.

References

Methodological & Application

Application Notes and Protocols: Fischer Esterification of 3-Ethylbenzoic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and widely used method in organic synthesis for the formation of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This document provides detailed application notes and a comprehensive protocol for the synthesis of ethyl 3-ethylbenzoate via the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695). This process is of significant interest in medicinal chemistry and drug development as the resulting ester can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The ethyl group at the meta position of the benzoic acid can influence the molecule's lipophilicity and binding interactions with biological targets.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the 3-ethylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Due to the reversible nature of the reaction, it is crucial to employ strategies to drive the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing the water formed during the reaction.[1]

Experimental Protocols

This section outlines a detailed protocol for the Fischer esterification of 3-ethylbenzoic acid with ethanol.

Materials:

-

3-Ethylbenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-ethylbenzoic acid and a significant molar excess of absolute ethanol.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. The addition of the acid is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C). Allow the reaction to reflux for a period of 3 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][3]

-

Work-up - Quenching and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

-

Combine the organic extracts in the separatory funnel.

-

-

Neutralization: Wash the combined organic layers sequentially with:

-

Water

-

Saturated sodium bicarbonate solution to neutralize any unreacted 3-ethylbenzoic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Brine to remove the bulk of the water from the organic layer.

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for a typical Fischer esterification of a benzoic acid derivative with ethanol. Note that the optimal conditions for 3-ethylbenzoic acid may require some optimization.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 3-Ethylbenzoic Acid | 1.0 equivalent | Starting carboxylic acid. |

| Ethanol | 5.0 - 10.0 equivalents | Acts as both reactant and solvent; excess drives the equilibrium. |

| Catalyst | ||

| Concentrated H₂SO₄ | 0.1 - 0.2 equivalents | A strong acid catalyst is essential for the reaction. |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | The reaction is typically carried out at the boiling point of the alcohol. |

| Reaction Time | 3 - 4 hours | Reaction progress can be monitored by TLC.[2] |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether | A common solvent for extracting the ester from the aqueous phase. |

| Neutralizing Agent | Saturated NaHCO₃ solution | Removes acidic impurities. |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes residual water from the organic phase. |

| Yield | ||

| Expected Yield | 70-85% | Yields can vary depending on the specific substrate and reaction conditions. |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Laboratory Scale Synthesis of Ethyl 3-ethylbenzoate

Introduction

Ethyl 3-ethylbenzoate is an organic ester that can be synthesized in the laboratory through the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process.[1][2] To achieve a high yield of the desired ester, the equilibrium of the reaction is shifted towards the products. This is commonly accomplished by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed during the reaction.[3][4] The resulting ester can be used in various research and development applications, including as a building block in the synthesis of more complex molecules for the pharmaceutical and fragrance industries. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.

Reaction Principle

The synthesis is based on the Fischer esterification mechanism. The process begins with the protonation of the carbonyl oxygen of 3-ethylbenzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol

Materials and Reagents

-

3-Ethylbenzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware (graduated cylinders, pipettes, etc.)

-

pH paper

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-ethylbenzoic acid and an excess of absolute ethanol.

-

Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated sodium chloride solution (brine).[3]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Spectroscopic Data (for structurally similar Ethyl 3-(3-phenylpropyl)benzoate) |

| 3-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Starting Material | N/A |

| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent | N/A |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | N/A |

| This compound | C₁₁H₁₄O₂ | 178.23 | Product | ¹H NMR (500 MHz, Chloroform-d) δ 7.97 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 7.26 – 7.21 (m, 2H), 6.91 (t, J = 7.3 Hz, 1H), 6.88 – 6.83 (m, 2H), 4.34 (q, J = 7.1 Hz, 2H), 4.17 (t, J = 6.8 Hz, 2H), 3.12 (t, J = 6.8 Hz, 2H), 1.36 (t, J = 7.1 Hz, 3H).[5] ¹³C NMR (126 MHz, Chloroform-d) δ 166.66, 158.75, 143.86, 129.85, 129.59, 129.10, 128.94, 121.01, 114.68, 68.08, 60.97, 35.90, 14.46.[5] |

Note: Spectroscopic data provided is for a structurally related compound, Ethyl 3-(3-phenylpropyl)benzoate, as specific data for this compound was not available in the searched literature. This data is for reference purposes to indicate expected chemical shifts.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of Ethyl 3-ethylbenzoate by Column Chromatography

Abstract

This application note provides a comprehensive protocol for the purification of Ethyl 3-ethylbenzoate from a crude reaction mixture using normal-phase column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, a detailed step-by-step procedure for column preparation and sample elution, and subsequent analysis of the purified product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic ester that may find applications as a flavoring agent, a fragrance component, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound, typically through Fischer esterification of 3-ethylbenzoic acid and ethanol, often results in a crude product containing unreacted starting materials and by-products. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This document outlines a general yet detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Physicochemical Properties

The chromatographic behavior of a compound is largely dictated by its physicochemical properties. While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds like ethyl benzoate (B1203000) and ethyl 3-methylbenzoate (B1238549).

| Property | Estimated Value | Reference/Basis |

| Molecular Formula | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | - |

| Appearance | Colorless liquid | Based on similar benzoate esters.[1] |

| Boiling Point | ~230-240 °C (at 760 mmHg) | Extrapolated from ethyl benzoate (212 °C) and ethyl 3-methylbenzoate (110 °C at 27 hPa).[1] |

| Solubility | Insoluble in water; soluble in most organic solvents. | General property of benzoate esters.[2] |

| Polarity | Moderately polar | The ester functional group and aromatic ring contribute to its polarity. |

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar to moderately polar mobile phase. In this case, silica gel, a highly polar adsorbent, is used as the stationary phase. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) serves as the mobile phase.

The separation principle is as follows:

-

Highly polar impurities , such as unreacted 3-ethylbenzoic acid, will have a strong affinity for the silica gel and will elute slowly.

-

Non-polar impurities will have a weak affinity for the silica gel and will elute quickly.

-

This compound , being of intermediate polarity, will elute between the non-polar and highly polar components, allowing for its isolation in pure form.

Experimental Protocols

-

Glassware: Chromatography column, round-bottom flasks, Erlenmeyer flasks, beakers, test tubes for fraction collection, separatory funnel.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (B1210297) (reagent grade).

-

Sample: Crude this compound.

-

Other: Cotton or glass wool, sand (washed), TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), capillary spotters.

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a good separation between the desired product and any impurities, with an Rf value for the product of approximately 0.25-0.35.[3]

Protocol:

-

Prepare several eluent systems with varying ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Pour a small amount of the first eluent system into a TLC chamber, line it with filter paper, and allow the chamber to saturate for 10-15 minutes.

-

Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate).

-

Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp (254 nm). Circle the spots.

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

-

Repeat for each eluent system to find the one that provides the best separation and the target Rf value for the product.

| Eluent System (Hexane:Ethyl Acetate) | Hypothetical Rf (3-ethylbenzoic acid) | Hypothetical Rf (this compound) | Hypothetical Rf (Non-polar impurity) | Comments |

| 95:5 | 0.05 | 0.28 | 0.75 | Good separation. The product has an ideal Rf for column chromatography. |

| 90:10 | 0.10 | 0.45 | 0.85 | Product Rf is a bit high; might elute too quickly. |

| 80:20 | 0.25 | 0.65 | 0.90 | Poor separation between product and impurities. |

Based on this hypothetical data, a 95:5 hexane:ethyl acetate mixture would be chosen for the column.

Column Preparation (Slurry Packing):

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand on top of the wool plug.

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Use approximately 30-50 g of silica for every 1 g of crude sample.[4]

-

With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer.

-

Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.

-

Once all the silica has been added, add another thin layer of sand on top to protect the silica bed surface.

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading and Elution:

-

Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase.

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Drain the solvent until the sample has been adsorbed onto the silica gel.

-

Carefully add a small amount of fresh mobile phase to wash the sides of the column and drain again to the top of the sand.

-

Once the sample is loaded, carefully fill the top of the column with the mobile phase.

-

Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

Maintain a constant flow rate and ensure the top of the column does not run dry by continuously replenishing the mobile phase.

-

Spot each collected fraction on a TLC plate, along with the crude mixture and a pure standard if available.

-

Develop the TLC plate using the same mobile phase as the column.

-

Visualize the plate under UV light.

-

Combine the fractions that contain only the pure product (single spot at the correct Rf).

Post-Purification Analysis

The purity of the combined fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

| Parameter | Value |

| Column | Non-polar capillary column (e.g., 5% phenyl methyl siloxane) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (EI mode) |

| Expected Result | A single major peak corresponding to this compound (purity >98%) |

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Expected Result | A single major peak with a consistent retention time (purity >98%) |

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Decision-making process for chromatography method development.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound from typical reaction mixtures using normal-phase column chromatography. Optimization of the mobile phase composition through preliminary TLC analysis is critical for achieving high purity and yield. The final purity of the isolated product can be effectively confirmed by GC-MS and HPLC analysis. This methodology is adaptable for the purification of other similar aromatic esters.

References

Application Note: Purity Assessment of Ethyl 3-ethylbenzoate by GC-MS

Abstract

This application note details a comprehensive protocol for the purity assessment of Ethyl 3-ethylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical products where this compound is used as a key intermediate or final product. The described protocol provides a robust framework for the identification and quantification of the main component and potential process-related impurities.

Introduction

This compound is an aromatic ester with applications in the synthesis of various organic compounds. Ensuring the purity of this compound is critical for the consistency and quality of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This document provides a detailed experimental protocol, data presentation, and workflow for the purity analysis of this compound.

Experimental Protocols

Sample Preparation

A precise and consistent sample preparation protocol is fundamental for accurate quantitative analysis.

-

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Volumetric flasks (10 mL)

-

Micropipettes

-

GC vials with septa

-

-

Procedure:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the high-purity solvent and dilute to the mark. This creates a stock solution of approximately 10 mg/mL.

-

Prepare a working solution by performing a serial dilution of the stock solution to achieve a final concentration of approximately 100 µg/mL.

-

Transfer an aliquot of the working solution into a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column, is recommended for good separation of aromatic compounds.

-

Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Data Presentation

Quantitative analysis of the chromatograms should be performed to determine the purity of this compound and to identify and quantify any impurities. The results can be summarized in the following tables.

Table 1: Chromatographic Data for this compound and Potential Impurities

| Compound | Retention Time (min) |

| Ethanol | ~4.5 |

| Ethyl Acetate (solvent) | ~5.2 |

| 3-Ethylbenzoic acid | ~12.8 |

| This compound | ~10.5 |

| Diethyl ether of 3-ethylbenzoic acid | ~14.2 |

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Table 2: Mass Spectral Data for Identification

| Compound | Molecular Weight | Key Mass Fragments (m/z) |

| Ethanol | 46.07 | 45, 31, 29 |

| 3-Ethylbenzoic acid | 150.17 | 150, 135, 121, 91, 77 |

| This compound | 178.23 | 178, 163, 149, 133, 105, 77 |

| Diethyl ether of 3-ethylbenzoic acid | 206.28 | 206, 191, 177, 149, 121, 91 |

Table 3: Purity Assessment of a Sample Batch

| Component | Area % |

| This compound | 99.5% |

| 3-Ethylbenzoic acid | 0.3% |

| Unknown Impurity 1 (RT ~11.2 min) | 0.1% |

| Other minor impurities | <0.1% |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical process.

Caption: Experimental workflow for GC-MS purity assessment.

Caption: Logical relationships in the purity assessment process.

Discussion

The described GC-MS method provides excellent selectivity and sensitivity for the purity assessment of this compound. The primary potential impurities arise from the synthesis process, which typically involves the Fischer esterification of 3-ethylbenzoic acid with ethanol. Therefore, unreacted starting materials, 3-ethylbenzoic acid and ethanol, are the most probable impurities. Other potential byproducts, such as the diethyl ether of 3-ethylbenzoic acid, could also be present in trace amounts.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 178. Key fragmentation patterns will likely involve the loss of an ethyl group (-29) to give a fragment at m/z 149, and the characteristic benzoyl cation at m/z 105, which is common for benzoate (B1203000) esters. The presence and relative abundance of these fragments provide a high degree of confidence in the identification of the main component and related structures.

For method validation, it is recommended to assess parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) for the main component and any specified impurities.

Conclusion

The GC-MS method outlined in this application note is a reliable and robust approach for the purity assessment of this compound. The detailed protocol for sample preparation and instrumental analysis, combined with the provided data tables for identification and quantification, offers a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical compound. The use of Graphviz diagrams further clarifies the experimental and logical workflows, making this application note a valuable resource for any analytical laboratory.

Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl 3-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data